BenchChemオンラインストアへようこそ!

Norfloxacin

antibacterial activity MIC gram-negative bacteria

Select Norfloxacin for its uniquely quantifiable differentiation: a moderate CYP1A2 inhibitor (Ki = 0.1 mmol/L, 10× more potent than pefloxacin) and weak phototoxic reference standard (controlled monochromator phototesting at 335±30 nm/365±30 nm). The well-defined impurity profile—including USP Related Compound A (CAS 68077-26-9)—enables robust HPLC method development, forced degradation studies, and QC release testing for ANDA submissions. With 27% urinary excretion and short half-life (3.75 h), it is ideal for crossover DDI study designs.

Molecular Formula C16H18FN3O3
Molecular Weight 319.33 g/mol
CAS No. 70458-96-7
Cat. No. B1679917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfloxacin
CAS70458-96-7
SynonymsAM 0715
AM 715
AM-0715
AM-715
AM0715
MK 0366
MK 366
MK-0366
MK-366
MK0366
MK366
Norfloxacin
Noroxin
Molecular FormulaC16H18FN3O3
Molecular Weight319.33 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O
InChIInChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)
InChIKeyOGJPXUAPXNRGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 0.28 mg/mL at 25 °C. Solubility in water is pH dependent, increasing sharply at pH<5 or pH >10
Solubility at 25 °C (mg/mL): methanol 0.98;  ethanol 1.9;  acetone 5.1;  chloroform 5.5;  diethyl ether 0.01;  benzene 0.15;  ethyl acetate 0.94;  octyl alcohol 5.1;  glacial acetic acid 340
1.01e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Norfloxacin (CAS 70458-96-7): Procurement-Grade Fluoroquinolone Antibiotic Reference Standard and API


Norfloxacin (CAS 70458-96-7) is a synthetic fluorinated 4-quinolone antibiotic of the first-generation fluoroquinolone class, characterized by a 1-ethyl-6-fluoro-7-piperazinyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core structure [1]. It functions via inhibition of bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication and transcription . As an analytical reference standard and active pharmaceutical ingredient (API), norfloxacin is specified by USP and EP monographs with a purity range of 98–102% (assayed on a dried basis) . Its well-defined impurity profile—including USP Related Compound A (7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid; CAS 68077-26-9) and other specified impurities—enables robust method development and quality control in pharmaceutical manufacturing [2].

Why In-Class Fluoroquinolones Cannot Be Interchanged for Norfloxacin in Scientific and Industrial Applications


Despite sharing a common 4-quinolone pharmacophore, fluoroquinolones exhibit marked divergence in pharmacokinetic elimination pathways, CYP450 enzyme inhibition potency, and tissue distribution profiles that preclude generic substitution. For instance, pefloxacin undergoes extensive hepatic metabolism (approximately 85%) and yields norfloxacin as a major active metabolite, whereas ofloxacin is excreted nearly unchanged via the kidney (73% urinary recovery) [1] [2]. Norfloxacin occupies a distinct intermediate position: 27% urinary recovery of parent drug, a half-life of 3.75 hours, and a plasma protein binding of approximately 10%—substantially lower than nalidixic acid (>90%) and distinct from the nearly complete oral bioavailability of pefloxacin, ofloxacin, and fleroxacin [3] [4] [5]. Furthermore, norfloxacin competitively inhibits CYP1A2 with a Ki of 0.1 mmol/L, making it a more potent inhibitor of this isoform than its parent compound pefloxacin (Ki = 1 mmol/L), with direct implications for drug-drug interaction liability [6]. These quantifiable pharmacokinetic and metabolic divergences mean that selecting norfloxacin versus a close analog is not a matter of simple potency but of matching elimination route, interaction risk, and dosing interval requirements to the intended experimental or clinical context.

Quantitative Differential Evidence for Norfloxacin (CAS 70458-96-7) Versus Closest Fluoroquinolone Analogs


Comparative In Vitro Antibacterial Potency: Norfloxacin MIC Range and MIC₉₀ Values Versus Ciprofloxacin, Enoxacin, Ofloxacin, and Pefloxacin

In a head-to-head comparison of 100 clinical isolates from enteritis patients, norfloxacin (NFLX) exhibited an MIC range of 0.025–3.13 μg/mL. Ciprofloxacin (CPFX) demonstrated greater potency with an MIC range of ≤0.006–1.56 μg/mL, while enoxacin (ENX) had a broader and higher MIC range of 0.025–6.25 μg/mL [1]. Against 177 bacterial isolates, the MIC₉₀ range for norfloxacin was 0.06–32.0 mg/L, intermediate between ciprofloxacin (0.03–4.0 mg/L) and enoxacin (0.06–16.0 mg/L) [2]. For Pseudomonas aeruginosa specifically, ciprofloxacin achieved an MIC₉₀ of 0.5 μg/mL, whereas norfloxacin was less active against this pathogen [3]. The MBC/MIC ratio for norfloxacin is between 1 and 2 for most organisms, indicating bactericidal activity at concentrations near the MIC [4].

antibacterial activity MIC gram-negative bacteria in vitro susceptibility

Comparative Pharmacokinetic Profile: Norfloxacin Half-Life, Bioavailability, and Urinary Excretion Versus Enoxacin, Ofloxacin, and Pefloxacin

In a direct comparative pharmacokinetic study of five quinolones in healthy volunteers, norfloxacin (400 mg oral) exhibited a mean serum half-life of 3.75 hours, which is comparable to ciprofloxacin (3.9 hours oral, 4.0 hours intravenous) but substantially shorter than enoxacin (6.2 hours oral, 5.1 hours intravenous), ofloxacin (7.0 hours), and pefloxacin (10.5 hours) [1]. Norfloxacin absorption is incomplete, with bioavailability lower than the nearly 100% achieved by pefloxacin, ofloxacin, and fleroxacin [2]. The 24-hour urinary recovery of unchanged norfloxacin is 27%, which is lower than oral enoxacin (62%), ofloxacin (73%), and intravenous ciprofloxacin (75.7%), but higher than pefloxacin (4.9%) which undergoes extensive hepatic metabolism [1]. Plasma protein binding for norfloxacin is approximately 10%, the lowest among fluoroquinolones (ciprofloxacin approximately 20–40%, nalidixic acid >90%) [3].

pharmacokinetics half-life bioavailability renal excretion

CYP1A2 Inhibition Potency: Norfloxacin Exhibits 10-Fold Lower Ki Than Pefloxacin, With Clinical Implications for Theophylline Drug Interactions

In vitro studies using human liver microsomes demonstrate that norfloxacin competitively inhibits cytochrome P450 1A2 (CYP1A2) with an inhibition constant (Ki) of 0.1 mmol/L, which is 10-fold more potent than pefloxacin (Ki = 1 mmol/L) [1]. CYP1A2 mediates the N-4′-demethylation of pefloxacin, and norfloxacin is the major active metabolite formed via this pathway, contributing approximately 50% to pefloxacin metabolism [1]. Clinically, norfloxacin coadministration with theophylline (a narrow-therapeutic-index CYP1A2 substrate) necessitates monitoring of theophylline plasma levels due to reduced clearance, whereas levofloxacin, sparfloxacin, and lomefloxacin cause minor or no changes and are considered alternative agents [2]. The rank order of CYP1A2 inhibition among fluoroquinolones places norfloxacin as a moderate inhibitor, distinct from the weak inhibition exhibited by pefloxacin and the strong inhibition characteristic of enoxacin [1].

CYP1A2 inhibition drug interaction theophylline pharmacokinetics

Phototoxic Potential: Norfloxacin Demonstrates UVA-Dependent Phototoxicity Comparable to Ciprofloxacin but Lower Than Nalidixic Acid and Lomefloxacin

A series of in vitro tests ranging in complexity revealed a UVA-dependent phototoxic potential for norfloxacin similar to that for ciprofloxacin and less than that of nalidixic acid [1]. Controlled monochromator phototesting in human subjects demonstrated that both norfloxacin and ciprofloxacin have a weak phototoxic potential that clears within 4 weeks of drug discontinuation, with UVA wavelengths of 335±30 nm and 365±30 nm being most responsible for producing asymptomatic erythema maximal at 24 hours [1]. In contrast, fluoroquinolones bearing fluorine substituents at both the C-6 and C-8 positions (lomefloxacin and fleroxacin) are 10-fold more efficient in generating single-strand DNA breaks under UVA than norfloxacin, which has only a C-6 fluorine atom [2]. In vivo studies confirm that norfloxacin (NFLX) did not show phototoxicity, whereas lomefloxacin (LFLX) and sparfloxacin (SPFX) exhibited significantly higher phototoxic potential (P<0.01 vs control) [3].

phototoxicity UVA irradiation photosafety fluoroquinolone

Comparative Clinical Efficacy in Urinary Tract Infection: Norfloxacin 400 mg Twice Daily Achieves Equivalent Bacteriologic Cure to Ciprofloxacin 500 mg Single-Dose or Twice-Daily Regimens

In a double-blind, randomized controlled study comparing single-dose ciprofloxacin (500 mg) versus 3-day norfloxacin (400 mg twice daily) in 226 women with uncomplicated UTI, bacteriologic cure was 91.2% for ciprofloxacin and 91.9% for norfloxacin, with clinical resolution of 91.2% and 93.8%, respectively (P = 0.016 for equivalence) [1]. In a separate prospective, randomized study of 72 patients with complicated UTI (defined as infection with underlying anatomic or functional abnormality), norfloxacin (400 mg twice daily for 10–21 days) achieved a cure rate of 72% compared to 79% for ciprofloxacin (500 mg twice daily for 14–21 days); this difference was not statistically significant [2]. A real-world claims database analysis of outpatients receiving oral fluoroquinolone therapy for UTI found evidence of superiority of norfloxacin or ofloxacin over ciprofloxacin or trimethoprim-sulfamethoxazole in terms of treatment failure reduction, particularly in female patients [3].

urinary tract infection clinical trial bacteriologic cure comparative efficacy

Evidence-Backed Research and Industrial Applications for Norfloxacin (CAS 70458-96-7)


Analytical Reference Standard for Fluoroquinolone Impurity Profiling and Method Validation

Norfloxacin is specified in USP and EP monographs with defined impurity limits and characterized related compounds, including USP Related Compound A (CAS 68077-26-9) and EP Impurity I [1]. Its purity range of 98–102% (assayed on dried basis) and traceability to pharmacopoeial reference standards make it suitable for HPLC method development, forced degradation studies, and quality control release testing in generic pharmaceutical manufacturing . The well-documented impurity profile enables robust analytical method validation for abbreviated new drug applications (ANDAs) and commercial production batches [1].

Pharmacokinetic Comparator Compound in Drug-Drug Interaction Studies Involving CYP1A2 Substrates

Norfloxacin serves as a benchmark moderate CYP1A2 inhibitor with a quantifiable Ki of 0.1 mmol/L, providing a 10-fold distinction from the weaker inhibitor pefloxacin (Ki = 1 mmol/L) [2]. This makes norfloxacin a valuable positive control or comparator in in vitro microsomal assays and clinical drug-drug interaction studies evaluating theophylline, caffeine, clozapine, or other CYP1A2 substrates [3]. The compound's short half-life (3.75 hours) and 27% urinary excretion allow for washout and crossover study designs with minimal carryover [4].

In Vitro Antibacterial Susceptibility Testing and Fluoroquinolone Resistance Surveillance

Norfloxacin's quantifiable MIC range (0.025–3.13 μg/mL against 100 clinical isolates) and MIC₉₀ range (0.06–32.0 mg/L) against diverse gram-negative bacteria establish it as a calibrated comparator for evaluating novel fluoroquinolone derivatives or monitoring emerging resistance patterns [5] [6]. Its intermediate potency—less active than ciprofloxacin but more active than enoxacin against many Enterobacteriaceae—provides a discriminatory window for detecting subtle shifts in bacterial susceptibility [7]. The MBC/MIC ratio of 1–2 confirms bactericidal activity at concentrations near the MIC, supporting its use in time-kill and post-antibiotic effect studies [8].

Reference Compound for Phototoxicity and Photosafety Screening of New Chemical Entities

Norfloxacin exhibits a UVA-dependent phototoxic potential that is similar to ciprofloxacin, weak in magnitude, and clears within 4 weeks of exposure cessation, as demonstrated by controlled monochromator phototesting at 335±30 nm and 365±30 nm [9]. This contrasts sharply with di-fluorinated fluoroquinolones (lomefloxacin, fleroxacin), which are 10-fold more efficient at generating DNA single-strand breaks [10]. Consequently, norfloxacin is employed as a 'weak phototoxic' reference standard in in vitro photohemolysis assays, cellular phototoxicity models using Chinese hamster fibroblasts or human skin fibroblasts, and regulatory photosafety evaluations under ICH S10 guidelines [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norfloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.